Cas no 1804680-89-4 (2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde is a fluorinated pyridine derivative with a reactive chloromethyl and formyl functional group, making it a versatile intermediate in organic synthesis. The presence of trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, which can be advantageous in the development of agrochemicals, pharmaceuticals, and specialty materials. The aldehyde group allows for further derivatization via condensation or nucleophilic addition reactions, while the chloromethyl moiety provides a handle for nucleophilic substitution or cross-coupling reactions. Its structural features make it particularly useful for constructing complex heterocyclic frameworks with potential applications in bioactive molecule design. The compound’s high purity and stability under controlled conditions ensure reliable performance in synthetic applications.
2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde structure
1804680-89-4 structure
商品名:2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1804680-89-4
MF:C9H4ClF6NO2
メガワット:307.576982498169
CID:4846288

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C9H4ClF6NO2/c10-2-5-7(19-9(14,15)16)4(3-18)1-6(17-5)8(11,12)13/h1,3H,2H2
    • InChIKey: SGTOSVBWTHNOCE-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(=C(C=O)C=C(C(F)(F)F)N=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029078319-1g
2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde
1804680-89-4 97%
1g
$1,445.30 2022-04-01

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 関連文献

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview

The compound 2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1804680-89-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure, characterized by the presence of a chloromethyl group, a trifluoromethoxy group, and a trifluoromethyl group attached to a pyridine ring, makes it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The presence of trifluoromethoxy and trifluoromethyl groups in this molecule contributes to its high stability, lipophilicity, and bioavailability. These properties make it an ideal candidate for designing novel drugs targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that fluorinated pyridine derivatives can exhibit potent inhibitory activity against key enzymes involved in disease progression.

The synthesis of 2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde involves a multi-step process that combines advanced organic synthesis techniques. The introduction of the chloromethyl group is typically achieved through nucleophilic substitution reactions, while the fluorinated groups are introduced using electrophilic aromatic substitution or coupling reactions. The exact synthetic pathway may vary depending on the starting materials and desired regioselectivity. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.

In terms of biological activity, this compound has shown promising results in preclinical studies. Its ability to modulate cellular signaling pathways makes it a potential lead compound for drug development. For example, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. Furthermore, its aldehyde group can be used as a reactive handle for further functionalization, enabling the creation of bioconjugates or prodrugs with enhanced pharmacokinetic profiles.

The environmental impact of 2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde is another critical area of research. Fluorinated compounds are known to persist in the environment due to their strong carbon-fluorine bonds. However, recent advancements in green chemistry have focused on developing sustainable synthesis routes and degradation pathways for such compounds. For instance, researchers have explored the use of enzymatic catalysis to break down fluorinated aromatic compounds into less harmful byproducts.

Looking ahead, the future of this compound lies in its ability to bridge the gap between laboratory research and commercial applications. Collaborative efforts between academia and industry are essential to fully harness its potential. As per a report by the *Chemical Reviews*, fluorinated pyridine derivatives are expected to play a pivotal role in next-generation therapeutics and agrochemicals due to their unique chemical properties.

In conclusion, 2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde represents a cutting-edge molecule with vast opportunities in various scientific domains. Its intricate structure, combined with its favorable chemical properties, positions it as a key player in modern drug discovery and materials science. Continued research into its synthesis, biological activity, and environmental impact will undoubtedly unlock new possibilities for its application across industries.

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